PHA-680626

Catalog No.
S547890
CAS No.
M.F
C23H26N6O2S
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-680626

Product Name

PHA-680626

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

Solubility

Soluble in DMSO, not in water

Synonyms

PHA680626; PHA 680626; PHA-680626.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

Description

The exact mass of the compound 4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide is 450.18379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-680626 is a small-molecule compound recognized for its role as an inhibitor of Aurora kinases, particularly Aurora-A. This compound has garnered attention due to its ability to disrupt the interaction between Aurora-A and N-Myc, a transcription factor implicated in various cancers, including neuroblastoma. PHA-680626 exhibits amphosteric characteristics, meaning it can interact with both hydrophobic and hydrophilic environments, which enhances its inhibitory efficacy against target proteins .

To create functional groups that will later be modified.
  • Cyclization reactions: These are critical for establishing the core structure of the compound.
  • Purification: Techniques such as chromatography are employed to isolate the final product from unreacted materials and by-products.
  • The exact synthetic pathway may vary depending on the starting materials and desired purity levels .

    In biological assays, PHA-680626 has demonstrated significant anti-proliferative effects on cancer cell lines that overexpress N-Myc. By inhibiting the Aurora-A/N-Myc interaction, PHA-680626 leads to reduced cellular levels of N-Myc and promotes apoptosis in tumor cells . Its activity has been confirmed across various experimental setups, including Surface Plasmon Resonance assays and Proximity Ligation Assays .

    The synthesis of PHA-680626 involves multiple steps typical of organic synthesis pathways for small molecules. While specific details of the synthetic route are not extensively documented in available literature, compounds of this class are generally synthesized through:

    • Formation of key intermediates: Utilizing known

    PHA-680626 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit Aurora kinases positions it as a candidate for treating cancers characterized by dysregulation of these kinases, particularly those associated with N-Myc overexpression. Additionally, research into its effects on other cancer types continues, exploring its broader applicability in cancer treatment regimens .

    Interaction studies have highlighted PHA-680626's unique ability to disrupt protein-protein interactions within signaling pathways critical for tumor growth. Specifically, it has been shown to effectively inhibit the binding of N-Myc to Aurora-A, thereby facilitating degradation pathways that would otherwise be inhibited by their interaction . Further studies may explore its interactions with other kinases and cellular pathways to fully elucidate its mechanism of action.

    Several compounds share structural or functional similarities with PHA-680626, particularly those targeting Aurora kinases or Polo-like Kinase 1 (PLK1). Below is a comparison highlighting their uniqueness:

    Compound NameTarget KinaseMechanism of ActionUnique Features
    PHA-680626Aurora-ACompetitive inhibitionAmphosteric properties
    AZD1152Aurora-BInhibits kinase activitySelective for Aurora-B
    BI 2536Polo-like Kinase 1Inhibits PLK1 activityPotent against various cancer types
    GSK461364Aurora-A/BInhibits ATP bindingDual-targeting capability
    VolasertibPolo-like Kinase 1Inhibits PLK1 activityAdvanced clinical trials

    PHA-680626 stands out due to its amphosteric nature, allowing it to interact effectively in diverse environments compared to other inhibitors that may be more selective or limited in their binding profiles .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    1.5

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    450.18379527 g/mol

    Monoisotopic Mass

    450.18379527 g/mol

    Heavy Atom Count

    32

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-02-18
    1: Gontarewicz A, Balabanov S, Keller G, Panse J, Schafhausen P, Bokemeyer C, Fiedler W, Moll J, Brümmendorf TH. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines  and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. Leuk Res. 2008 Dec;32(12):1857-65. doi: 10.1016/j.leukres.2008.04.012. Epub 2008 Jun 2. PubMed PMID: 18514829.

    Explore Compound Types